3,4-Difluoro-3'-methylbenzophenone
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Overview
Description
3,4-Difluoro-3’-methylbenzophenone: is a chemical compound that belongs to the family of benzophenones. It is characterized by the presence of two fluorine atoms and a methyl group attached to the benzophenone structure. The molecular formula of 3,4-Difluoro-3’-methylbenzophenone is C14H10F2O, and it has a molecular weight of 232.22 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Difluoro-3’-methylbenzophenone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 3,4-difluorobenzoyl chloride with 3-methylphenyl in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is conducted under anhydrous conditions to prevent the hydrolysis of the acyl chloride .
Industrial Production Methods: Industrial production of 3,4-Difluoro-3’-methylbenzophenone follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 3,4-Difluoro-3’-methylbenzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzophenones.
Scientific Research Applications
3,4-Difluoro-3’-methylbenzophenone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a potential therapeutic agent.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3,4-Difluoro-3’-methylbenzophenone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The presence of fluorine atoms enhances its binding affinity to target proteins, making it a potent compound in medicinal chemistry .
Comparison with Similar Compounds
3,4-Difluorobenzophenone: Similar structure but lacks the methyl group.
3,4-Dimethylbenzophenone: Similar structure but lacks the fluorine atoms.
3,3’-Difluorobenzophenone: Similar structure but with fluorine atoms at different positions
Uniqueness: 3,4-Difluoro-3’-methylbenzophenone is unique due to the presence of both fluorine atoms and a methyl group, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(3,4-difluorophenyl)-(3-methylphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O/c1-9-3-2-4-10(7-9)14(17)11-5-6-12(15)13(16)8-11/h2-8H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZPCVKVITUAADB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C2=CC(=C(C=C2)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30374266 |
Source
|
Record name | 3,4-Difluoro-3'-methylbenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30374266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
844885-38-7 |
Source
|
Record name | (3,4-Difluorophenyl)(3-methylphenyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=844885-38-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Difluoro-3'-methylbenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30374266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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